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Abstract

This document provides a detailed overview and protocols for the determination of impurities in
the antibiotic drug D-cycloserine using High-Performance Liquid Chromatography with
Ultraviolet (HPLC-UV) detection. Cycloserine, a second-line antitubercular agent, is known to
have several impurities, with the most significant being the cycloserine dimer and D-serine.
The analysis of these impurities is crucial for ensuring the quality, safety, and efficacy of the
drug product. This application note consolidates information on existing pharmacopoeial
methods, highlights their limitations, and offers guidance on method development and
troubleshooting.

Introduction

D-cycloserine is a broad-spectrum antibiotic primarily used in the treatment of multidrug-
resistant tuberculosis.[1] The presence of impurities in the active pharmaceutical ingredient
(API) or the final dosage form can impact the drug's stability and potentially lead to adverse
effects. The primary known impurities of cycloserine include its degradation product, the
cycloserine dimer (3,6-bis(aminooxymethyl)piperazine-2,5-dione), and a process-related
impurity, D-serine.

The quantification of these impurities, particularly the cycloserine dimer, by HPLC-UV has
proven to be challenging. The International Pharmacopoeia (Ph. Int.) provides an HPLC-UV
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method, but it is reported to have significant issues with the repeatability of the cycloserine
dimer peak area.[2][3][4] This has been attributed to the nucleophilic nature of the dimer
interacting with free silanol groups on the HPLC column packing material.[2] The United States
Pharmacopeia (USP) offers a method for the assay of cycloserine but not specifically for
impurity profiling, and it has been noted to produce an unstable baseline.

This application note provides detailed protocols for the Ph. Int. and USP methods for
reference, alongside a discussion of their limitations. Additionally, a validated method for the
specific determination of the L-cycloserine enantiomeric impurity is presented to illustrate a
successful stability-indicating method for a related substance. Finally, recommendations for
method optimization and troubleshooting are provided to assist researchers in developing a
robust and reliable HPLC-UV method for cycloserine impurity analysis.

Known Impurities of Cycloserine

Impurity Name Structure Type
3,6-

Cycloserine Dimer bis(aminooxymethyl)piperazine = Degradation Product
-2,5-dione

) (2R)-2-amino-3- )
D-Serine ] ] Process Impurity
hydroxypropanoic acid

) (4S)-4-amino-1,2-oxazolidin-3- ) ) )
L-Cycloserine Enantiomeric Impurity
one

Experimental Protocols
Method 1: International Pharmacopoeia (Ph. Int.) Method
for Related Substances

This method is intended for the determination of cycloserine impurities. However, users
should be aware of the documented repeatability issues with the cycloserine dimer.

Chromatographic Conditions:
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Parameter Condition

Hypersil BDS C18, 5 um, 4.6 x 250 mm (or

equivalent)

Column

4% v/v Acetonitrile, 70% v/v 20 mM Sodium
Octanesulfonate, 10% v/v 0.2 M Potassium
Dihydrogen Phosphate buffer (pH 2.8), 16% v/v
Water

Mobile Phase A

17% v/v Acetonitrile, 70% v/v 20 mM Sodium
Octanesulfonate, 10% v/v 0.2 M Potassium
Dihydrogen Phosphate buffer (pH 2.8), 3% v/v
Water

Mobile Phase B

A linear gradient can be optimized based on the

Gradient
specific column and system.
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 219 nm
Injection Volume 50 pL

Preparation of Solutions:

e 0.2 M Potassium Dihydrogen Phosphate buffer (pH 2.8): Dissolve 27.2 g of potassium
dihydrogen phosphate in 800 mL of water. Adjust the pH to 2.8 with phosphoric acid and
dilute to 2000 mL with water.

e 20 mM Sodium Octanesulfonate: Prepare a solution of sodium octanesulfonate in water at a
concentration of 20 mM.

o Sample Solution: Accurately weigh a quantity of cycloserine powder or capsule contents
equivalent to 50 mg of cycloserine and dissolve in 100 mL of Mobile Phase A to obtain a
concentration of 0.5 mg/mL.

Procedure:
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e Column Conditioning: Due to the known issues with the cycloserine dimer, it is crucial to
condition the column. This can be attempted by making multiple injections (e.g., 5-10) of a
concentrated cycloserine dimer standard solution (e.g., 0.5 mg/mL) until a consistent peak
area is observed.

« Inject the blank (Mobile Phase A), standard solutions, and the sample solution into the
chromatograph.

o Record the chromatograms and calculate the percentage of each impurity.
Limitations:

e Poor Repeatability for Cycloserine Dimer: Numerous studies have shown that this method
suffers from poor repeatability for the cycloserine dimer, with peak areas varying
significantly between injections. This makes accurate quantification of this critical impurity
unreliable.

e Column-to-Column Variability: The extent of the dimer interaction can vary between different
columns and even between different batches of the same column.

Method 2: United States Pharmacopeia (USP) Assay
Method

This method is designed for the assay of cycloserine and not for the quantification of
impurities. It is included here for informational purposes.

Chromatographic Conditions:
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Parameter Condition

Column L1 packing (C18), 5 um, 4.6 x 250 mm

Dissolve 0.5 g of sodium 1-decanesulfonate in

800 mL of water, add 50 mL of acetonitrile and 5

Mobile Phase ) ) ) ) )
mL of glacial acetic acid. Adjust pH to 4.4 with 1
N sodium hydroxide. Filter and degas.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 219 nm

Injection Volume 10 pL

Preparation of Solutions:

e pH 6.8 Phosphate Buffer: Prepare as directed in the USP.

o Standard Solution: Prepare a solution of USP Cycloserine Reference Standard in pH 6.8
Phosphate Buffer to a known concentration of about 0.4 mg/mL.

e Assay Preparation: Accurately weigh about 20 mg of Cycloserine, dissolve in, and dilute to
50 mL with pH 6.8 Phosphate Buffer.

Procedure:

o Separately inject equal volumes of the Standard preparation and the Assay preparation into
the chromatograph.

e Record the chromatograms and measure the peak responses for cycloserine.

o Calculate the quantity of cycloserine.

Limitations:

» Not Validated for Impurities: This method is intended for assay and may not be suitable for
the separation and quantification of all potential impurities.
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» Baseline Instability: Reports have indicated that this method can produce an unstable
baseline, which can interfere with the accurate integration of peaks.

Method 3: Validated RP-HPLC Method for L-Cycloserine
(Enantiomeric Impurity)

This method, developed by Karthikeyan et al., is a stability-indicating method for the specific
determination of the L-cycloserine enantiomer and involves pre-column derivatization.

Chromatographic Conditions:

Parameter Condition

Column Zorbax SB Phenyl, 5 pm, 4.6 x 250 mm

Mobile Phase 20 mM Disodium Hydrogen Phosphate (pH 7.0)
: Acetonitrile (95:5 v/v)

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 335 nm

Injection Volume 20 pL

Derivatization Reagents:

¢ o-phthalaldehyde (OPA)

o N-acetyl-L-cysteine (NAC)
Procedure:

A detailed derivatization procedure is required prior to injection. This involves reacting the
cycloserine sample with OPA and NAC to form diastereomers that can be separated on a
chiral stationary phase.

Validation Data Summary:
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Parameter

Result

Linearity Range (L-cys)

0.05 to 0.30% (w/w)

Correlation Coefficient (r?)

0.998

LOD (L-cys)

0.015% (w/w)

LOQ (L-cys)

0.05% (w/w)

Recovery (L-cys)

92.9 t0 100.2%

This method demonstrates that a robust and validated HPLC-UV method can be developed for

a specific cycloserine impurity, although it requires a derivatization step.

Data Presentation

Table 1: Summary of Chromatographic Conditions

Method 3
Method 1 (Ph. Int. - Method 2 (USP - .
Parameter o (Validated - L-
Impurities) Assay) .
cycloserine)
Col Hypersil BDS C18, 5 L1 packing (C18), 5 Zorbax SB Phenyl, 5
olumn
pm, 4.6 x 250 mm pm, 4.6 x 250 mm pm, 4.6 x 250 mm
) ) ) o ] Isocratic with
, Gradient with Sodium Isocratic with Sodium o
Mobile Phase Disodium Hydrogen
Octanesulfonate 1-decanesulfonate
Phosphate
pH 2.8 4.4 7.0
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Temperature 45 °C 30°C Ambient
. 335 nm (post-
Detection 219 nm 219 nm o
derivatization)
Injection Vol. 50 pL 10 pL 20 pL
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Method Optimization and Troubleshooting

Given the challenges with existing methods, the following strategies can be employed to
develop a more robust HPLC-UV method for cycloserine impurities:

e Column Selection:

o End-capped Columns: Utilize modern, fully end-capped C18 columns to minimize the
interaction of the dimer with residual silanol groups.

o Alternative Stationary Phases: Explore different stationary phases such as polar-
embedded phases or phenyl-hexyl phases, which may offer different selectivity and
reduced silanol activity.

¢ Mobile Phase Optimization:

o lon-Pairing Reagent: Optimize the type and concentration of the ion-pairing reagent.
Different alkyl sulfonates (e.g., hexane, heptane) may provide better peak shape for the
dimer.

o pH Adjustment: Carefully control the pH of the mobile phase. A slightly higher pH might
reduce the positive charge on the dimer and its interaction with the stationary phase, but
the stability of cycloserine in different pH conditions must be considered.

e Column Conditioning: If using a method prone to dimer interaction, a rigorous and consistent
column conditioning protocol is essential. This should be performed at the beginning of each
analytical run.

o Forced Degradation Studies: To ensure the method is stability-indicating, perform forced
degradation studies of cycloserine under various stress conditions (acidic, basic, oxidative,
thermal, and photolytic). The method should be able to separate the main peak from all
degradation products.

Visualization of Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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